8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline
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Overview
Description
8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques to isolate the desired product. The specific conditions and reagents used in industrial production would depend on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions could lead to the formation of quinoline N-oxides, while substitution reactions could introduce different functional groups into the bromopyridine moiety.
Scientific Research Applications
8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its potential interactions with various biomolecules.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The quinoline core and the bromopyridine moiety may interact with various enzymes and receptors, leading to changes in biological activity. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline include other quinoline derivatives and bromopyridine-containing molecules. Examples include:
- Quinoline N-oxides
- Bromopyridine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the piperidine ring and the sulfonyl group further enhances its versatility and potential for use in various scientific research fields.
Properties
IUPAC Name |
8-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-16-6-3-11-22-19(16)26-15-8-12-23(13-9-15)27(24,25)17-7-1-4-14-5-2-10-21-18(14)17/h1-7,10-11,15H,8-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKOYRFHJVXDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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